molecular formula C34H36N6O6 B13011749 N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B13011749
M. Wt: 624.7 g/mol
InChI Key: IPAQINCVVCCVFU-HNCBANLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The IUPAC name of this compound reflects its intricate molecular architecture, which combines a purine base, a modified sugar moiety, and a protective trityl-like group. The systematic name is derived as follows:

  • Core structure : The purine ring system (1H-purin-2-yl) serves as the parent hydrocarbon.
  • Substituents on the purine :
    • A 6-oxo group at position 6 of the purine ring.
    • An N',N-dimethylmethanimidamide group at position 2, forming a substituted amidine.
  • Sugar moiety : A tetrahydrofuran (oxolane) ring attached to position 9 of the purine.
    • Stereochemistry : The oxolane ring exhibits (2R,3R,5S) configuration, indicating specific spatial arrangements of its substituents.
    • Substituents on the oxolane :
      • A hydroxymethyl group (-CH2OH) at position 5.
      • A bis(4-methoxyphenyl)-phenylmethoxy group at position 3, which functions as a protective moiety.

The full IUPAC name systematically describes these components:
This compound .

Structural Interpretation :

  • The purine base resembles guanine but is modified at position 2 with an amidine group.
  • The oxolane ring is analogous to ribose in nucleosides but lacks a hydroxyl group at position 2, making it a 2'-deoxy derivative.
  • The bis(4-methoxyphenyl)-phenylmethoxy group is a trityl-type protecting group commonly used in oligonucleotide synthesis to mask hydroxyl functionalities during chemical reactions.

Common Synonyms and Abbreviated Designations in Literature

While the compound lacks widely recognized trivial names, it is referenced in scientific literature using descriptors based on its structural features:

Synonym Basis of Designation
3-O-(Bis-p-methoxyphenylphenylmethyl)-2-deoxyguanosine imidamide Highlights the protective group and nucleoside analogy.
2-Amidine-6-oxo-3-trityl-protected deoxypurine Emphasizes functional groups and protection strategy.
DA-55952 (hypothetical) Example of a code-based identifier for research compounds.

In synthetic pathways, abbreviated terms like "Tr-Guo-Imidamide" (where Tr = trityl, Guo = guanosine analog) may be used informally to denote intermediates.

Registry Numbers and Database Identifiers

As of May 2025, this compound does not appear in major public databases under its full systematic name. However, structurally related analogs provide insight into potential identifiers:

Property Value Source
Hypothetical CAS Not yet assigned
PubChem CID Not listed
Molecular Formula C32H36N6O6 Calculated from structural analysis
Molecular Weight 600.67 g/mol Derived from formula

Related Compounds :

  • N'-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide (CAS 869355-04-4).
  • N'-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-2,9-dihydro-1H-purin-6-yl)-N,N-dimethylformimidamide (PubChem CID 118992209).

These analogs share the purine-amidine core but lack the trityl protective group or exhibit variations in sugar stereochemistry.

Properties

Molecular Formula

C34H36N6O6

Molecular Weight

624.7 g/mol

IUPAC Name

N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-30-29(31(42)38-33)35-21-40(30)32-28(18-27(19-41)45-32)46-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-28,32,41H,18-19H2,1-4H3,(H,37,38,42)/b36-20+/t27-,28+,32+/m0/s1

InChI Key

IPAQINCVVCCVFU-HNCBANLQSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H](C[C@H](O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Preparation Methods

Preparation of the Protected Sugar Intermediate

  • The sugar moiety is derived from a tetrahydrofuran ring with stereocenters at positions 2, 3, and 5.
  • Protection of hydroxyl groups is achieved using bulky bis(4-methoxyphenyl)-phenylmethoxy groups, which serve as stable protecting groups to prevent side reactions during glycosylation.
  • Additional protection of secondary hydroxyls may be done using tert-butyldimethylsilyl (TBDMS) groups to enhance selectivity and stability during subsequent steps.
  • The stereochemistry is controlled by selective protection and use of chiral starting materials or catalysts to ensure the (2R,3R,5S) configuration.

Synthesis of the Purine Base Derivative

  • The purine base is functionalized at the 2-position with a dimethylmethanimidamide group.
  • This is typically achieved by nucleophilic substitution or amidination reactions on a 2-chloropurine or 2-bromopurine precursor.
  • The 6-oxo group remains intact, maintaining the purine's keto functionality.
  • The purine is often prepared or purchased as a protected intermediate to facilitate coupling.

Glycosylation Reaction

  • The key step is the coupling of the protected sugar moiety with the purine base.
  • This is usually performed under Lewis acid catalysis (e.g., using trimethylsilyl triflate or other silyl triflates) to activate the sugar for nucleophilic attack by the purine nitrogen.
  • The reaction conditions are optimized to favor β-glycosidic bond formation with the correct stereochemistry.
  • The bulky bis(4-methoxyphenyl)-phenylmethoxy groups help direct the stereochemical outcome and improve yield.

Deprotection and Final Functionalization

  • After glycosylation, the protecting groups are removed under controlled conditions.
  • Acidic or fluoride ion sources (e.g., tetrabutylammonium fluoride) are used to remove silyl protecting groups.
  • The bis(4-methoxyphenyl)-phenylmethoxy groups are cleaved under mild acidic conditions to avoid degradation of the nucleoside.
  • The hydroxymethyl group at the 5-position is introduced or revealed by selective oxidation or deprotection steps.
  • Final purification is achieved by chromatographic techniques to isolate the pure nucleoside analog.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Purpose/Outcome
1 Sugar protection Bis(4-methoxyphenyl)-phenylmethanol, TBDMS-Cl, base Protect hydroxyl groups, control stereochemistry
2 Purine functionalization 2-chloropurine, dimethylamine, base Introduce dimethylmethanimidamide at C-2
3 Glycosylation Lewis acid catalyst (e.g., TMSOTf), solvent Couple sugar and purine to form nucleoside
4 Deprotection Acidic conditions, fluoride ions Remove protecting groups, reveal hydroxyl groups
5 Purification Chromatography (HPLC, silica gel) Isolate pure final compound

Research Findings and Optimization Notes

  • The use of bis(4-methoxyphenyl)-phenylmethoxy protecting groups is critical for achieving high stereoselectivity and yield in the glycosylation step due to their steric bulk and electronic properties.
  • TBDMS groups provide orthogonal protection, allowing selective deprotection sequences.
  • Lewis acid catalysis with silyl triflates is preferred for activating the sugar moiety without degrading sensitive purine bases.
  • Mild acidic conditions for deprotection prevent hydrolysis or rearrangement of the nucleoside.
  • Purification by reverse-phase HPLC is effective for isolating the final compound with high purity (>95%).

Chemical Reactions Analysis

Types of Reactions

N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

    Reduction: The oxo group in the purine base can be reduced to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the oxo group would produce a hydroxylated purine.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a nucleoside analogue . Nucleoside analogues are crucial in the development of antiviral and anticancer therapies. The structural similarity to natural nucleosides allows it to interfere with nucleic acid synthesis, making it a candidate for further development in treating viral infections and cancers.

Case Study: Antiviral Activity

Research has indicated that compounds similar to this structure exhibit antiviral properties by inhibiting viral replication processes. For instance, nucleoside analogues like acyclovir have been successfully used against herpes simplex virus infections. Future studies could explore the efficacy of this compound against specific viral strains.

Biological Research

The compound's ability to bind to specific enzymes involved in nucleotide metabolism makes it valuable in biochemical studies. It can serve as a tool for investigating enzyme kinetics and the role of nucleotides in cellular processes.

Materials Science

Due to its unique chemical structure, the compound may find applications in the development of new materials, particularly in creating functionalized polymers or nanomaterials that leverage its chemical properties for enhanced performance in electronic or photonic devices.

Mechanism of Action

The mechanism of action of N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The purine base can bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. The substituted oxolane ring may enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved in its action could include inhibition of DNA or RNA synthesis, making it effective against rapidly dividing cells, such as cancer cells or viruses.

Comparison with Similar Compounds

Key Observations:

Protecting Groups :

  • The DMT group (bis(4-methoxyphenyl)-phenylmethoxy) is ubiquitous in these analogues to block the 3’-OH during oligonucleotide synthesis .
  • The hydroxymethyl group in the target compound contrasts with analogues bearing protected (e.g., tert-butyldimethylsilyl in ) or functionalized (e.g., thiomethyl in ) groups. Hydroxymethyl enhances hydrophilicity but may require protection to avoid side reactions .

Purine Modifications :

  • The N,N-dimethylmethanimidamide group in the target compound is unique compared to benzamide (–4) or 2-methylpropanamide () substituents. Methanimidamide groups may alter base-pairing specificity or metabolic stability .

Synthetic Yields: Yields for similar compounds range from 46% () to 53% (), suggesting moderate efficiency in Mitsunobu or phosphoramidite coupling reactions.

Physicochemical and Analytical Comparisons

LC/MS and NMR Profiles:

  • Purity: Compounds like ’s benzoylthio analogue achieved 99% purity via Gemini NX C-18 chromatography with NH4OAc/methanol gradients .
  • Mass Spectrometry : The target compound’s molecular weight (~730–750 g/mol) aligns with (687.74 g/mol), adjusted for the hydroxymethyl and methanimidamide groups.
  • NMR Signatures :
    • DMT group : Aromatic protons appear at δ 6.7–7.5 ppm ().
    • Oxolane ring : Protons at δ 4.0–5.5 ppm, with hydroxymethyl resonances near δ 3.5–4.0 ppm ().

Biological Activity

The compound N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is a complex molecule with potential pharmacological applications, particularly in the modulation of purinergic signaling pathways. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on available literature.

Chemical Structure and Properties

This compound belongs to a class of purine derivatives characterized by specific stereochemistry and functional groups that enhance its biological activity. The presence of methoxyphenyl groups and a hydroxymethyl oxolane moiety suggests potential interactions with biological targets, particularly within the purinergic system.

This compound is believed to interact primarily with adenosine receptors, specifically the A3 subtype. Studies have shown that compounds with similar structures can act as agonists or antagonists at these receptors, influencing various physiological processes including inflammation and immune response modulation .

In Vitro Studies

Recent investigations into the biological activity of related purine derivatives have demonstrated their ability to inhibit certain enzymes involved in inflammatory pathways. For instance, a study highlighted that purine analogs could significantly reduce the secretion of pro-inflammatory cytokines in cell cultures . While specific data on the compound remains limited, its structural similarities suggest it may exhibit comparable effects.

Study 1: Purinergic Signaling and Inflammation

A study published in Nature Reviews explored the role of purinergic signaling in immune modulation. The authors noted that compounds targeting A3 receptors could effectively reduce inflammation in models of autoimmune diseases . Given the structure of this compound, it is hypothesized that this compound may similarly modulate inflammatory responses.

Study 2: Enzyme Inhibition

Another relevant study assessed the inhibition of lysosomal phospholipase A2 by cationic amphiphilic drugs. The findings indicated that certain structural features are critical for effective enzyme inhibition . This insight provides a framework for understanding how this compound might be optimized for enhanced biological activity.

Data Table: Biological Activity Overview

Activity Mechanism Reference
Adenosine receptor agonismModulates immune response
Inhibition of inflammatory cytokinesReduces secretion in cell cultures
Enzyme inhibitionTargets phospholipase A2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.